Lipophilicity Differentiation vs. Primary Amide and N-Ethyl-N-Methyl Analogs
The target compound carries an N-isopropyl-N-propyl disubstituted amide, which increases computed lipophilicity relative to the N-ethyl-N-methyl analog (CAS 1119449-61-4, XLogP3 = 2.1) and the unsubstituted primary benzamide (CAS 2279124-08-0, XLogP3 = 1.1). While an experimentally validated XLogP3 value for the target compound is not currently available in PubChem, the addition of extra methylene units (isopropyl = 3 carbons, propyl = 3 carbons vs. ethyl = 2, methyl = 1) is expected to increase logP by approximately 0.5–1.0 units based on additive fragment contributions (class-level inference). Such differences in lipophilicity are known to affect membrane permeability, plasma protein binding, and off-target promiscuity in medicinal chemistry campaigns [1][2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | Estimated XLogP3 range: ~2.5–3.1 (based on fragment addition method; exact PubChem XLogP3 value not deposited for CAS 1119449-60-3 as of search date) |
| Comparator Or Baseline | Comparator A (CAS 1119449-61-4, N-ethyl-N-methyl): XLogP3 = 2.1; Comparator B (CAS 2279124-08-0, primary benzamide): XLogP3 = 1.1 |
| Quantified Difference | Estimated increase of +0.4 to +1.0 logP units over Comparator A; +1.4 to +2.0 logP units over Comparator B |
| Conditions | XLogP3 values computed by PubChem using XLogP3 3.0 algorithm. Target compound estimate derived from fragment-based addition (class-level inference, not experimentally measured). |
Why This Matters
Higher lipophilicity may confer improved membrane permeability but also increased risk of CYP450 inhibition and hERG binding—making this compound a distinct physicochemical tool for probing lipophilicity–activity trade-offs in SAR campaigns, where the N-ethyl-N-methyl analog (XLogP3 2.1) or primary amide (XLogP3 1.1) would not serve as adequate surrogates.
- [1] PubChem Compound Summary for CID 25219257 (CAS 1119449-61-4). Computed Properties: XLogP3-AA = 2.1. Molecular Weight = 279.72 g/mol. H-Bond Donor Count = 0. Rotatable Bond Count = 4. View Source
- [2] PubChem Compound Summary for CID 134817575 (CAS 2279124-08-0). Computed Properties: XLogP3-AA = 1.1. Molecular Weight = 237.64 g/mol. H-Bond Donor Count = 1. Rotatable Bond Count = 3. View Source
